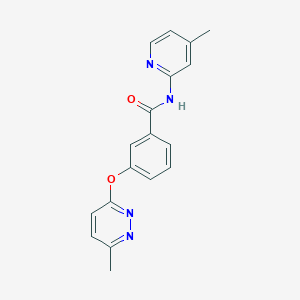
3-((6-methylpyridazin-3-yl)oxy)-N-(4-methylpyridin-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((6-methylpyridazin-3-yl)oxy)-N-(4-methylpyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C18H16N4O2 and its molecular weight is 320.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-((6-methylpyridazin-3-yl)oxy)-N-(4-methylpyridin-2-yl)benzamide, with the CAS number 1251708-56-1, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N4O with a molecular weight of 320.3 g/mol. The compound features a benzamide core substituted with pyridazine and pyridine moieties, which may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in disease pathways, such as kinases or phosphodiesterases.
- Receptor Modulation : They may act as ligands for various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Studies have shown that derivatives of pyridazine and pyridine exhibit antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12.5 µg/mL |
| Compound B | S. aureus | 6.25 µg/mL |
Anticancer Activity
Recent studies suggest that the compound may have anticancer properties. Research has indicated that similar benzamide derivatives can induce apoptosis in cancer cell lines.
Case Study : A study evaluated the cytotoxic effects of a related compound on breast cancer cell lines (MCF-7). The results showed an IC50 value of 15 µM, indicating significant cytotoxicity.
Insecticidal Activity
Given the increasing resistance to conventional insecticides, research has focused on novel compounds for vector control. Studies indicate that compounds like this compound can exhibit larvicidal activity against Aedes aegypti.
| Compound | LC50 (µM) | LC90 (µM) |
|---|---|---|
| Compound C | 28.9 ± 5.6 | 162.7 ± 26.2 |
Toxicity Studies
Toxicological evaluations are crucial for assessing the safety profile of new compounds. In vitro studies have shown that at high concentrations (up to 5200 µM), related compounds exhibited no significant cytotoxicity towards human peripheral blood mononuclear cells.
In vivo studies in mice treated with high doses (2000 mg/kg) revealed mild behavioral effects but no structural toxicity in vital organs such as the liver and kidneys.
属性
IUPAC Name |
3-(6-methylpyridazin-3-yl)oxy-N-(4-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-8-9-19-16(10-12)20-18(23)14-4-3-5-15(11-14)24-17-7-6-13(2)21-22-17/h3-11H,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJAACGSYJNFBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)OC3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














